molecular formula C15H12N4O B2908891 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide CAS No. 2048225-57-4

6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide

Cat. No. B2908891
CAS RN: 2048225-57-4
M. Wt: 264.288
InChI Key: DTYCRMJYQCLIME-UHFFFAOYSA-N
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Description

6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide, also known as MQPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. MQPA is a small molecule that belongs to the class of quinoline-based compounds, which have been found to possess diverse biological activities.

Mechanism Of Action

The mechanism of action of 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide involves binding to the active site of the target enzyme, thereby preventing its normal function. 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been found to form a strong hydrogen bond with the amino acid residues in the active site of thrombin, which is a key enzyme in the blood clotting cascade. This interaction results in the inhibition of thrombin activity and the prevention of blood clot formation.
Biochemical and physiological effects:
In addition to its anticoagulant activity, 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been found to exhibit other biological effects. Studies have shown that 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. This effect is thought to be due to the inhibition of enzymes involved in cell proliferation and survival.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide in lab experiments is its high potency and specificity for its target enzymes. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and for developing new drugs. However, one limitation is that 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide is a synthetic compound and may not accurately reflect the properties of natural compounds or enzymes.

Future Directions

There are several future directions for research on 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide. One area of interest is the development of new anticoagulant drugs based on 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide. Another direction is the investigation of the potential anti-cancer properties of 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide and its effects on other biological processes.

Synthesis Methods

6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 6-methylquinoline-2-carboxylic acid with hydrazine hydrate to produce 6-methylquinoline-2-carbohydrazide. This intermediate is then reacted with 2-chloropyrazine to yield 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide.

Scientific Research Applications

6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been studied for its potential as an inhibitor of various enzymes, including thrombin, trypsin, and factor Xa. These enzymes play important roles in blood clotting and are targets for the development of anticoagulant drugs. 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been found to exhibit potent inhibitory activity against these enzymes, making it a promising lead compound for the development of novel anticoagulant agents.

properties

IUPAC Name

6-methyl-N-quinolin-6-ylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-10-8-16-9-14(18-10)15(20)19-12-4-5-13-11(7-12)3-2-6-17-13/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYCRMJYQCLIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide

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